molecular formula C13H20N4O B5210782 1-cyclohexyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole

1-cyclohexyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole

Katalognummer B5210782
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: FSAPVPURFAFJNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyclohexyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole is a compound that belongs to the class of triazole compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science.

Wirkmechanismus

The mechanism of action of 1-cyclohexyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole is not well understood. However, studies have shown that the compound can interact with proteins, enzymes, and other biomolecules in the body. This interaction can lead to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-cyclohexyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has potential biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties, making it a potential target for the development of anti-inflammatory drugs. Additionally, the compound has been shown to have antimicrobial properties, making it a potential target for the development of new antibiotics.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-cyclohexyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole in lab experiments is that it is relatively easy to synthesize. Additionally, the compound has been shown to have potential applications in various fields such as medicinal chemistry and materials science. However, one limitation of using this compound in lab experiments is that its mechanism of action is not well understood, making it difficult to predict its effects on the body.

Zukünftige Richtungen

There are several future directions for the study of 1-cyclohexyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole. One direction is the development of new drugs based on the triazole scaffold present in this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on the body. Finally, the potential applications of this compound in materials science should be explored further.

Synthesemethoden

The synthesis of 1-cyclohexyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an azide group with an alkyne group in the presence of a copper catalyst. The reaction results in the formation of a triazole ring. The yield of this reaction depends on the reaction conditions such as temperature, solvent, and catalyst concentration.

Wissenschaftliche Forschungsanwendungen

1-cyclohexyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has potential applications in various fields such as medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound can be used as a scaffold for the development of new drugs. The triazole ring present in this compound has been shown to have bioactive properties, making it an attractive target for drug discovery.

Eigenschaften

IUPAC Name

(1-cyclohexyltriazol-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c18-13(16-8-4-5-9-16)12-10-17(15-14-12)11-6-2-1-3-7-11/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAPVPURFAFJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.